2-Fluoroinosine
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Overview
Description
2-Fluoroinosine is a modified nucleoside analog, structurally similar to inosine but with a fluorine atom replacing the hydroxyl group at the 2’ position of the ribose sugar. This modification imparts unique properties to the compound, making it valuable in various scientific and medical applications .
Preparation Methods
2-Fluoroinosine can be synthesized from xanthosine, an intermediate in purine metabolism. The synthesis involves a solid-phase method, where xanthosine is fluorinated at the 2’ position. This process can be activated by UV light and utilizes single-stranded DNA or synthetases from calf thymus tissue . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Fluoroinosine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted under specific conditions, altering the compound’s properties.
Oxidation and Reduction: These reactions can modify the purine base or the ribose sugar, leading to various derivatives.
Hydrolysis: The compound can be hydrolyzed to produce inosine and other by-products.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the reaction conditions and the specific reagents used .
Scientific Research Applications
2-Fluoroinosine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of modified oligonucleotides, which are crucial for studying nucleic acid interactions and mechanisms.
Biology: The compound is employed in the design of antisense oligonucleotides, which can modulate gene expression.
Medicine: this compound has shown potential in cancer treatment by inhibiting protein synthesis and preventing tumor cell growth.
Mechanism of Action
2-Fluoroinosine exerts its effects by inhibiting protein synthesis. It blocks the attachment of amino acids to their corresponding transfer RNA molecules, thereby preventing the formation of functional proteins. This inhibition is particularly effective against rapidly dividing cells, such as cancer cells. The compound also dephosphorylates the enzyme RNA polymerase II, further disrupting protein synthesis .
Comparison with Similar Compounds
2-Fluoroinosine is unique due to the presence of the fluorine atom at the 2’ position, which enhances its stability and biological activity. Similar compounds include:
Inosine: Lacks the fluorine atom and has different stability and interaction properties.
2-Fluoroadenosine: Another fluorinated nucleoside with distinct biological activities and applications.
2-Fluoro-2’-Deoxyadenosine: Similar in structure but with a deoxyribose sugar instead of ribose, leading to different pharmacological effects.
Properties
Molecular Formula |
C10H11FN4O5 |
---|---|
Molecular Weight |
286.22 g/mol |
IUPAC Name |
9-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-fluoro-1H-purin-6-one |
InChI |
InChI=1S/C10H11FN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5-,6+,9?/m1/s1 |
InChI Key |
RHLSRGWIGPHHJW-PTSYZVBVSA-N |
Isomeric SMILES |
C1=NC2=C(N1C3[C@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)F |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)F |
Origin of Product |
United States |
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